molecular formula C13H20N2OSi B8229146 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

Cat. No.: B8229146
M. Wt: 248.40 g/mol
InChI Key: VUKLFFMIMLERLM-UHFFFAOYSA-N
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Description

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine is a chemical compound with the molecular formula C12H21NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis for the protection of hydroxyl groups due to its stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine typically involves the protection of pyridine alcohol derivatives. One common method is to react pyridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine is unique due to its combination of a pyridine ring and a TBDMS-protected hydroxyl group. This combination provides both basicity and protection, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-11-6-7-15-12(8-11)9-14/h6-8H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKLFFMIMLERLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 37.9 g of 4-(tert-butyl-dimethylsilyloxymethyl)-pyridine-N-oxide, 84 ml of trimethylsilyl cyanide and 44 ml triethylamine is stirred under nitrogen at reflux for 21/2 hours Dark solution is cooled in an ice bath, then 40 ml of ethanol added followed by 500 ml of ethyl acetate. The solution is washed twice with water, dried over sodium sulfate, filtered, concentrated in vacuo and purified by flash chromatography using ethyl acetate/hexane (1:10) to yield 4-(tert-butyl-dimethylsilyloxymethyl)-2-cyanopyridine.
Name
4-(tert-butyl-dimethylsilyloxymethyl)-pyridine-N-oxide
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-cyano-4-hydroxymethylpyridine (step 1, 3.63 g, 27.06 mmol) in DMF (50 ml) were added imidazole (4.42 g, 64.95 mmol) and TBDMSCl (4.89 g, 32.47 mmol) at room temperature. After stirring for 1 h, the mixture was diluted with diethyl ether (300 ml), washed with water (100 ml×4), and dried (MgSO4). Removal of solvent gave the title compound. 1H-NMR (CDCl3) δ: 8.65 (1 H, d, J=5.1 Hz), 7.68 (1 H, s), 7.46 (1 H, d, J=4.9 Hz), 4.78 (2 H, s), 0.96 (9 H, s), 0.13 (6 H, s).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 4-(tert-butyldimethylsilyloxymethyl)pyridine-1-oxide (1.2 g, 5 mmol) synthesized in Production Example 85 was dissolved in triethylamine, and trimethylsilylcyanide (744 μL, 6 mmol) was added thereto. The mixture was stirred at 90° C. for 3 hours. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature. The solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water 3 times and with a saturated saline solution once. Thereafter, the organic layer was dried over magnesium sulfate. The solvent was distilled off, and thus the title compound (260 mg, 20.9%) was obtained as an oily substance.
Name
4-(tert-butyldimethylsilyloxymethyl)pyridine-1-oxide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
744 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20.9%

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